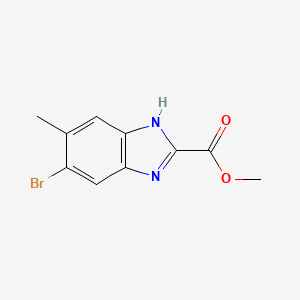

Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate

CAS No.:

Cat. No.: VC18309407

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2O2 |

|---|---|

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | methyl 5-bromo-6-methyl-1H-benzimidazole-2-carboxylate |

| Standard InChI | InChI=1S/C10H9BrN2O2/c1-5-3-7-8(4-6(5)11)13-9(12-7)10(14)15-2/h3-4H,1-2H3,(H,12,13) |

| Standard InChI Key | WAMAXRUXYNQTCM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1Br)N=C(N2)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 5-bromo-6-methylbenzimidazole-2-carboxylate (C₁₁H₁₀BrN₂O₂) features a bicyclic benzimidazole scaffold with substituents at three positions:

-

Position 2: Methyl ester (-COOCH₃), which enhances solubility in organic solvents and serves as a handle for further derivatization.

-

Position 5: Bromine atom, introducing steric and electronic effects that influence reactivity and biological interactions.

-

Position 6: Methyl group, contributing to hydrophobic interactions in biological systems .

Table 1: Key Physicochemical Properties of Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate

The bromine atom at position 5 increases molecular polarity compared to non-halogenated analogues, while the methyl ester at position 2 balances hydrophobicity . Nuclear magnetic resonance (NMR) data for analogous compounds suggest characteristic shifts:

-

¹H NMR: A singlet at δ 3.9–4.1 ppm for the methyl ester (-OCH₃) and δ 2.5–2.7 ppm for the C6 methyl group .

-

¹³C NMR: A carbonyl carbon at δ 165–170 ppm for the ester group and δ 110–120 ppm for the brominated aromatic carbon .

Synthetic Methodologies

Classical Multi-Step Synthesis

The synthesis of methyl 5-bromo-6-methylbenzimidazole-2-carboxylate can be inferred from methods used for analogous compounds. A representative pathway involves:

-

Nitration and Bromination: Starting with 2-methyl-6-nitroaniline, bromination using N-bromosuccinimide (NBS) introduces the bromine atom at position 5 .

-

Reduction and Cyclization: Reduction of the nitro group with iron/ammonium chloride followed by cyclization in acetic acid forms the benzimidazole core .

-

Esterification: Reaction with methyl chloroformate introduces the methyl ester at position 2 .

Key Reaction:

This route achieves moderate yields (50–65%) but requires careful control of reaction conditions to avoid over-bromination .

Alternative Catalytic Approaches

Recent patents describe palladium-catalyzed carbonyl insertion for esterification, though this method demands high-pressure carbon monoxide (1.5 MPa) and elevated temperatures (100°C) . Cobalt-catalyzed air oxidation offers a greener alternative for late-stage functionalization, as demonstrated in the synthesis of 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid .

Biological Activity and Mechanism

Benzimidazole derivatives are renowned for their pharmacological potential, particularly as kinase inhibitors and antimicrobial agents. While direct studies on methyl 5-bromo-6-methylbenzimidazole-2-carboxylate are scarce, related compounds exhibit:

Enzyme Inhibition

Halogenated benzimidazoles, such as 5-bromo-1H-benzimidazole carboxamides, inhibit integrin α4β1 with IC₅₀ values in the nanomolar range . The bromine atom enhances binding affinity by forming halogen bonds with hydrophobic enzyme pockets .

Antimicrobial Properties

Methyl esters of brominated benzimidazoles show activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The methyl group at position 6 likely improves membrane penetration .

Comparative Analysis with Structural Analogues

Table 2: Comparison of Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate with Analogues

The methyl ester variant offers improved metabolic stability compared to ethyl esters, as demonstrated in pharmacokinetic studies of related compounds .

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester group serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. This property is exploited in antiviral agents targeting hepatitis C virus (HCV) protease .

Materials Science

Brominated benzimidazoles act as ligands in luminescent metal-organic frameworks (MOFs). The bromine atom enhances intersystem crossing, improving phosphorescence quantum yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume